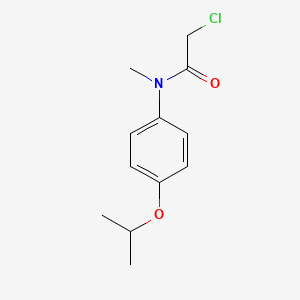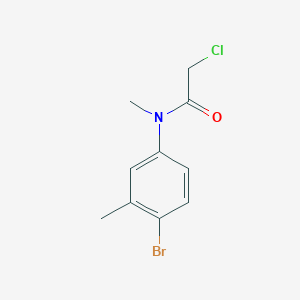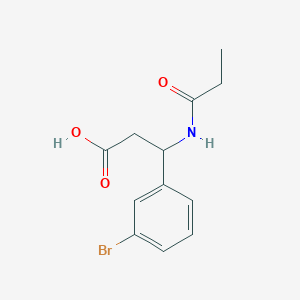
2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid, also known as MTA, is a chemical compound that belongs to the class of thiazole derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid is not fully understood. However, it has been suggested that it works by inhibiting the enzyme S-adenosylhomocysteine hydrolase (SAHH), which is responsible for the breakdown of S-adenosylhomocysteine (SAH). SAH is a potent inhibitor of various methyltransferases, which are enzymes involved in DNA methylation and gene expression regulation. By inhibiting SAHH, this compound increases the concentration of SAH, leading to the inhibition of methyltransferases and alteration of gene expression.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and regulate the expression of genes involved in cell cycle regulation and DNA repair. Additionally, this compound has been found to modulate the activity of various enzymes and proteins, including histone deacetylases and NF-κB, which play important roles in gene expression regulation and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid has several advantages for lab experiments. It is stable, easy to synthesize, and has a high purity and yield. Additionally, it has been found to have low toxicity and can be easily administered to cells and animals. However, this compound also has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, which limits its use in certain experiments.
Orientations Futures
For research on 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid include the development of new drugs, further understanding of its mechanism of action, and the discovery of new compounds with improved properties.
Méthodes De Synthèse
2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid can be synthesized using various methods. One of the commonly used methods is the reaction between 2-amino-4-methylthiazole and trifluoroacetic anhydride in the presence of a catalyst such as triethylamine. The reaction yields this compound as a white crystalline solid with a high yield and purity.
Applications De Recherche Scientifique
2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid has been extensively used in scientific research due to its potential applications in various fields. One of the major applications of this compound is in the development of new drugs. It has been found to have antitumor and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases.
Propriétés
IUPAC Name |
2-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-3-4(2-5(12)13)14-6(11-3)7(8,9)10/h2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXZOSIYNGEOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(F)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7628033.png)


![1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7628051.png)
![2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7628059.png)
![3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628071.png)


![2-amino-6-(2-methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7628097.png)
![Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate](/img/structure/B7628107.png)
![3-[(5-Fluoro-2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7628133.png)
![2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628138.png)
![N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7628145.png)

